molecular formula C10H13NO4 B2922816 1-(2-methoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 953737-58-1

1-(2-methoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2922816
CAS No.: 953737-58-1
M. Wt: 211.217
InChI Key: QJIYOYUXMXLGOI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative characterized by a 2,5-dimethylpyrrole core substituted at position 1 with a 2-methoxy-2-oxoethyl group and a carboxylic acid moiety at position 3. This compound shares structural similarities with bioactive pyrrole derivatives, which are frequently explored in pharmaceutical and agrochemical research due to their diverse biological activities .

Properties

IUPAC Name

1-(2-methoxy-2-oxoethyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-6-4-8(10(13)14)7(2)11(6)5-9(12)15-3/h4H,5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIYOYUXMXLGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(=O)OC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrrole ring can be reduced to form different structural isomers.

  • Substitution: The methoxy-oxoethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions might involve hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Reduced pyrrole derivatives.

  • Substitution: Substituted methoxy-oxoethyl derivatives.

Scientific Research Applications

1-(2-methoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a methoxy group and a carboxylic acid functional group. Research suggests it has promising biological activities, especially as an antitumor agent.

Chemical Properties and Reactions

The chemical behavior of this compound involves organic reactions common to pyrrole derivatives, including electrophilic substitutions like acylation and alkylation. The compound can also undergo condensation reactions to form complex structures, reacting with hydrazine derivatives to create hydrazones or with acid chlorides to produce amides.

Applications in Medicinal Chemistry

This compound has potential applications in pharmaceutical chemistry due to its antitumor properties and may serve as a lead compound for developing new anticancer agents or other therapeutic drugs targeting specific cellular pathways involved in cancer progression. It could also be utilized in the synthesis of more complex organic molecules for research purposes.

Interaction studies have shown that this compound can bind to various biological macromolecules. Techniques like molecular docking and enzyme inhibition assays are used to understand its mechanism of action against cancer cell lines, with the compound's interactions with specific receptors and enzymes being crucial for its biological efficacy.

Structural Similarity

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
2,5-Dimethyl-1H-pyrrole-3-carboxylic acidLacks the methoxy and oxoethyl groupsMore straightforward synthesis; less biological activity
4-Benzyl 2-methyl 3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylateContains additional benzyl and dicarboxylate groupsEnhanced solubility and potential for diverse biological interactions
Methyl 4-(trichloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylateAcetylated variant with halogen substituentsIncreased reactivity due to electrophilic nature

The uniqueness of this compound lies in its specific combination of functional groups that confer distinctive properties relevant to medicinal chemistry applications.

Mechanism of Action

The mechanism by which 1-(2-methoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Pyrrole-3-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-(2-Methoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 1-(2-methoxy-2-oxoethyl), 2,5-dimethyl Not explicitly reported* ~241 (calculated) Discontinued commercial availability
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 1-(4-chlorophenyl), 2,5-dimethyl C₁₃H₁₂ClNO₂ 249.7 Boiling point: 414.9°C; Density: 1.26 g/cm³
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 1-benzyl, 2,5-dimethyl C₁₄H₁₅NO₂ 229.28 Limited solubility data
Ethyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate 1-(4-fluorophenyl), 2,5-dimethyl, ethyl ester C₁₅H₁₆FNO₂ 261.3 (calculated) Synthesized via esterification (76% yield)
1-(2-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 1-(2-fluorobenzyl), 2,5-dimethyl C₁₄H₁₄FNO₂ 255.3 (calculated) No reported biological activity

Notes:

  • Structural Variations: Aryl vs. Alkyl Substituents: The 4-chlorophenyl (C₆H₄Cl) and benzyl (C₆H₅CH₂) groups in and enhance hydrophobicity compared to the target compound’s aliphatic 2-methoxy-2-oxoethyl substituent. These aryl groups may influence binding affinity in receptor-ligand interactions. Ester vs.
  • Physicochemical Properties :

    • The 4-chlorophenyl derivative has a higher boiling point (414.9°C) and density (1.26 g/cm³) due to its aromatic and halogenated structure.
    • The target compound’s methoxy-oxoethyl group introduces polar oxygen atoms, likely increasing water solubility compared to aryl-substituted analogs.
  • Synthetic Accessibility :

    • Ethyl esters (e.g., ) are synthesized via acid-catalyzed esterification, achieving moderate yields (76%). Similar methods may apply to the target compound.
    • Aryl-substituted derivatives (e.g., ) are synthesized via Ullmann coupling or nucleophilic aromatic substitution, leveraging halogenated intermediates.

Biological Activity

1-(2-Methoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS Number: 123847-02-9) is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, and presents relevant research findings and case studies.

  • Molecular Formula : C10H13NO4
  • Molecular Weight : 211.21 g/mol

Antibacterial Activity

Research has demonstrated that pyrrole derivatives exhibit significant antibacterial properties. The compound shows promising activity against various bacterial strains.

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.0195 mg/mL
This compoundEscherichia coli0.0048 mg/mL
Other Pyrrole DerivativeBacillus mycoides0.0048 mg/mL

The compound has shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The MIC values indicate a strong potential for development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. A study indicated that it could effectively inhibit the growth of fungal strains such as Candida albicans.

Table 2: Antifungal Activity of Pyrrole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans0.039 mg/mL
Other Pyrrole DerivativeFusarium oxysporum0.056 mg/mL

These findings suggest that the compound could be a viable candidate for antifungal treatments, particularly in cases where conventional therapies have failed .

The biological activity of this compound can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit fungal cell membrane integrity. This mechanism is common among many pyrrole derivatives, which often act by interfering with essential cellular processes in pathogens.

Case Studies

Several studies have explored the efficacy of pyrrole derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A clinical trial investigated the effectiveness of pyrrole derivatives in treating infections caused by resistant strains of bacteria. The results showed a significant reduction in bacterial load among patients treated with formulations containing this compound.
  • Fungal Infection Treatment : Another study focused on patients with recurrent fungal infections who were treated with antifungal agents incorporating this pyrrole derivative. The outcomes indicated a marked improvement in patient recovery rates compared to traditional antifungal therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-methoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving pyrrole ring functionalization. A general approach includes:

Pyrrole Core Formation : Use a Paal-Knorr synthesis or cyclocondensation of γ-keto esters with amines to form the 2,5-dimethylpyrrole scaffold .

Side-Chain Introduction : React the pyrrole intermediate with methyl glycolate derivatives under Mitsunobu conditions to introduce the 2-methoxy-2-oxoethyl group .

Carboxylic Acid Activation : Protect the carboxylic acid group during synthesis using ethyl esters, followed by hydrolysis (e.g., with NaOH/EtOH) to regenerate the acid .

  • Key Validation : Monitor reactions via TLC and confirm purity by HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at C2/C5, methoxy group on the oxoethyl chain) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., dimer formation via N–H⋯O interactions) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C11_{11}H15_{15}NO5_5: 241.09) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Parameterize the compound using force fields (e.g., AMBER) to study binding to enzymes like protein kinases. Focus on the carboxylic acid group’s electrostatic interactions with catalytic lysine residues .
  • Docking Studies : Use AutoDock Vina to screen against kinase domains (e.g., PDB: 1ATP) and validate with free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to distinguish between tautomeric forms or rotational isomers. For example, IR peaks at ~1700 cm1^{-1} confirm the ester (C=O) and carboxylic acid (O–H stretch) groups .
  • Crystallographic Refinement : Address disorder in X-ray data (common in flexible side chains) by refining anisotropic displacement parameters and applying riding models for H atoms .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antitumor applications?

  • Methodological Answer :

  • Functional Group Modulation : Replace the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity and membrane permeability, as seen in fluorinated pyrrole derivatives .
  • Bioisosteric Replacement : Substitute the carboxylic acid with sulfonamide groups to improve metabolic stability while retaining hydrogen-bonding capacity .
  • In Vitro Testing : Screen modified analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare IC50_{50} values .

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